Cajucarinolide
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Overview
Description
Cajucarinolide is a clerodane diterpene isolated from the cortices of Croton cajucara (Euphorbiaceae). This compound possesses anti-inflammatory activity and inhibits bee venom phospholipase A2 in vitro.
Scientific Research Applications
Phytochemistry and Pharmacology of Croton Cajucara
Cajucarinolide is identified as one of the significant components found in the leaves of Croton cajucara, a plant used in traditional medicine. The pharmacological studies have demonstrated that this compound, along with other compounds like trans-dehydrocrotonin (DCTN) and trans-crotonin (CTN), exhibits anti-inflammatory and antinociceptive effects. In addition, these compounds have shown potential in reducing blood glucose levels in diabetic rats and decreasing gastric lesions in animal models (Maciel et al., 2000).
Antiulcerogenic Effects
Dehydrocrotonin (DHC), a diterpene from Croton cajucara which is closely related to this compound, has been studied for its antiulcerogenic activity. Research indicates that DHC modifies the pH and total acid concentration in gastric juice, suggesting a potential for protective effects against gastric lesions. This might be due to an increase in PGE2 production and antagonism of H2-receptors and muscarinic receptors, which are protective against gastric mucosa (Hiruma-Lima et al., 1999).
Multidisciplinary Approach in Studying Medicinal Plants
A multidisciplinary research program highlighted the importance of ethnopharmacological approaches in studying plants like Croton cajucara. This approach emphasizes the collaboration of botanists, chemists, and pharmacologists to comprehensively understand the chemical composition and pharmacological properties of medicinal plants, including the role of compounds like this compound (Maciel et al., 2002).
Cytotoxic Effects on Cancer Cells
Natural and semi-synthetic clerodanes from Croton cajucara, including this compound, have been investigated for their cytotoxic effects against Ehrlich carcinoma and human K562 leukemia cells. These studies indicate potential therapeutic applications in oncology, highlighting the dose-dependent cell growth inhibitory effects of these compounds (Maciel et al., 2007).
Properties
CAS No. |
147742-03-8 |
---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3 |
InChI Key |
KDHLKFOOPWLPCD-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
Canonical SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cajucarinolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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